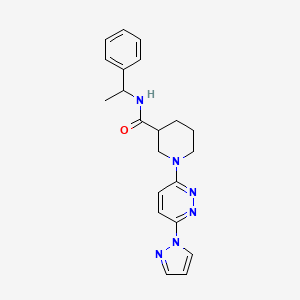

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds similar to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide typically involves multistep chemical reactions, starting from basic heterocyclic scaffolds and incorporating various functional groups through reactions like N-alkylation, amide formation, and cyclization. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, showing a multi-step process yielding complex heterocyclic systems (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is often elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the arrangement of atoms and the stereochemistry of the molecules, essential for understanding their biological activity and properties. For instance, studies have detailed the conformational analysis and stereochemical considerations of similar compounds, underscoring the role of specific functional groups in determining molecular geometry and potential interaction sites (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving compounds like 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide typically explore their reactivity towards various reagents, highlighting their potential for functional group transformations, such as N-alkylation or cyclization reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to introduce specific properties. For example, the synthesis of pyridazine derivatives involves reactions with different reagents to yield novel compounds with varied biological activities (El-Mariah et al., 2006).

Physical Properties Analysis

The physical properties of compounds structurally related to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide, such as solubility, melting point, and crystalline form, are determined through experimental studies. These properties are essential for understanding the compound's stability, formulation potential, and suitability for various applications. Physical properties also influence the compound's pharmacokinetics and distribution profiles in biological systems.

Chemical Properties Analysis

Chemical properties, including reactivity, stability under various conditions, and interaction with biological targets, are critical for determining the compound's potential as a therapeutic agent or a chemical tool. Studies often focus on the compound's acidity, basicity, and reactivity towards nucleophiles or electrophiles. For instance, the reactivity of pyrazole derivatives towards different reagents provides insights into their chemical versatility and potential applications in synthesizing biologically active molecules (Youssef et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Research has demonstrated various methods for synthesizing pyrazole, pyridine, and piperidine derivatives, highlighting the versatility of these heterocyclic frameworks in medicinal chemistry. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and other novel fused heterobicycles has been explored, showcasing the compound's role in the development of new chemical entities with potential biological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014). Similarly, the functionalization reactions of pyrazole carboxylic acids and acid chlorides with diamines have been studied, leading to a range of products with diverse structural features (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial and Antioxidant Activities

Compounds derived from pyridine and piperidine scaffolds have been subjected to in vitro screening for antimicrobial and antioxidant activities. For instance, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been evaluated for their potential as antimicrobial agents, revealing moderate to good binding energies and antimicrobial activities (Flefel et al., 2018).

Antitubercular Activity

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown promising results in the fight against tuberculosis, with some compounds exhibiting significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains (Lv et al., 2017).

Anticancer and Anti-5-Lipoxygenase Agents

Pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase activities, demonstrating the potential therapeutic applications of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Eigenschaften

IUPAC Name |

N-(1-phenylethyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-16(17-7-3-2-4-8-17)23-21(28)18-9-5-13-26(15-18)19-10-11-20(25-24-19)27-14-6-12-22-27/h2-4,6-8,10-12,14,16,18H,5,9,13,15H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJOYZOGGXECFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)

![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)

![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)

![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)